The synthesis of LY-451646 involves several key steps that typically include the formation of the core structure followed by various functional group modifications. While specific synthetic routes may vary, a common approach includes:
Technical details regarding reaction conditions, catalysts, and yields are essential for replicating the synthesis in a laboratory setting but are often proprietary or unpublished in public literature.
The molecular structure of LY-451646 can be described using its chemical formula and structural representation. The compound features a tetrahydrofuran moiety linked to a sulfonamide group, which is critical for its interaction with AMPA receptors.
Data regarding bond lengths, angles, and stereochemistry can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.
LY-451646 participates in various chemical reactions primarily related to its interactions with biological targets. The focus on AMPA receptors means that its primary reaction is not a traditional chemical reaction but rather a biochemical interaction:
Technical details regarding these interactions typically involve electrophysiological assays that measure changes in neuronal activity upon administration of LY-451646.
The mechanism of action for LY-451646 centers around its role as a positive allosteric modulator of AMPA receptors:
Data from electrophysiological studies demonstrate how LY-451646 affects synaptic currents in neuronal models, providing empirical support for its mechanism of action.
The physical and chemical properties of LY-451646 are critical for understanding its behavior in biological systems:
Relevant data from studies often include pKa values, log P (partition coefficient), and other physicochemical parameters that inform on how LY-451646 behaves in vivo.
LY-451646 has potential applications primarily within scientific research focused on neurological disorders:
Molecular Mechanism of ARPs
AMPA receptors (AMPARs) are ligand-gated ion channels mediating fast excitatory synaptic transmission. ARPs like LY-451646 bind to an allosteric site on the receptor’s ligand-binding domain (LBD), stabilizing the agonist-bound conformation and slowing receptor desensitization/deactivation [3] [6]. This enhances synaptic efficiency without directly activating the receptor. Electrophysiological studies confirm LY-451646 increases AMPAR-mediated currents in hippocampal neurons with an EC₅₀ of 1–10 µM [3] [7].
Neurogenic and Neurotrophic Effects
Chronic LY-451646 administration (21 days at 0.025–0.5 mg/kg) significantly increased hippocampal cell proliferation by ~45% in adult rats, measured via bromodeoxyuridine (BrdU) immunohistochemistry [4]. This neurogenic effect mirrored chronic antidepressants but occurred independently of brain-derived neurotrophic factor (BDNF) upregulation [1] [7]. Mechanistically, ARPs promote:
Antidepressant-Like Efficacy
LY-451646 demonstrated rapid (<45 min) antidepressant-like effects in rodent behavioral despair tests:
Table 1: Comparative Mechanisms of AMPA Receptor Potentiators
Property | LY-451646 | Classic Antidepressants | TAK-653 (Next-Gen ARP) |
---|---|---|---|
Primary Target | AMPAR LBD | Monoamine transporters | AMPAR LBD (lower agonism) |
BDNF Dependence | No | Yes | No |
Neurogenesis | ↑ 45% (dentate gyrus) | Moderate increase | Data limited |
Onset (Preclinical) | 45 min | 2–4 weeks | Rapid |
Chemical Structure and Binding Dynamics
LY-451646 features a stereospecific (R)-configuration critical for target engagement. Key structural elements:
Binding assays using [³H]-HBT1 and purified GluA2 LBD show:
Functional Selectivity and Limitations
LY-451646 potentiates AMPA-induced currents but exhibits prominent agonistic effects in high concentrations:
Table 2: Physicochemical and Functional Profile of LY-451646
Parameter | Value |
---|---|
CAS Registry | 507483-43-4 |
Molecular Weight | 342.46 g/mol |
IUPAC Name | N-[(2R)-2-(4'-Cyano[1,1'-biphenyl]-4-yl)propyl]-2-propanesulfonamide |
Solubility | DMSO (stable >3 years at –20°C) |
In Vitro EC₅₀ | 1–10 µM (AMPA current enhancement) |
Species Selectivity | None (comparable rat/human efficacy) |
Early Development and Target Rationale
LY-451646 emerged from Eli Lilly’s efforts to develop non-monoaminergic antidepressants in the late 1990s. Preceding ARPs (e.g., aniracetam) had weak potency, while LY-451646’s biarylpropylsulfonamide structure provided optimized pharmacokinetics and brain penetration [3] [6]. The compound was designed to:
Key Research Milestones
Legacy and Influence on Neuropharmacology
Despite discontinuation in clinical development (partly due to narrow therapeutic windows), LY-451646:
Table 3: LY-451646 and Key Structural Analogs
Compound | Structure | Key Feature |
---|---|---|
LY-451646 | Biarylpropylsulfonamide | Benchmark AMPAR potentiator |
LY-404187 | (R)-enantiomer of LY-451646 | Synonym in early literature |
TAK-653 | Dihydropyrazinothiadiazine dioxide | Minimal agonism; wider safety margin |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: